molecular formula C15H16ClN3O5 B11468558 N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide

Cat. No.: B11468558
M. Wt: 353.76 g/mol
InChI Key: CCLUUQPVQTUPQG-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorinated aromatic ring and a tetrahydropyrimidine core, making it a subject of interest in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the chlorination of 2,5-dimethoxyaniline to obtain 4-chloro-2,5-dimethoxyaniline. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the corresponding enamine. The enamine undergoes cyclization with urea to yield the tetrahydropyrimidine core. Finally, the carboxamide group is introduced through an amidation reaction using appropriate reagents and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield quinones, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2,5-dimethoxyphenyl)-2-(2-nitrophenoxy)acetamide
  • N-(4-chloro-2,5-dimethoxyphenyl)-1-benzofuran-2-carboxamide
  • N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide

Uniqueness

Compared to similar compounds, N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide stands out due to its tetrahydropyrimidine core, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H16ClN3O5

Molecular Weight

353.76 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxamide

InChI

InChI=1S/C15H16ClN3O5/c1-18-10(7-13(20)19(2)15(18)22)14(21)17-9-6-11(23-3)8(16)5-12(9)24-4/h5-7H,1-4H3,(H,17,21)

InChI Key

CCLUUQPVQTUPQG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC

Origin of Product

United States

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